molecular formula C80H84N4O16Rh2 B2715694 Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)Rh2(R-PTAD)4 CAS No. 909393-65-3

Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)Rh2(R-PTAD)4

Cat. No.: B2715694
CAS No.: 909393-65-3
M. Wt: 1563.375
InChI Key: PLPQGTNWMBISEW-QFPQWYITSA-N
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Description

Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) (Rh₂(R-PTAD)₄) is a chiral dirhodium(II) tetracarboxylate catalyst developed for asymmetric carbene and nitrene transfer reactions. Its structure features adamantyl and phthalimido groups, which confer steric bulk and electronic tuning, enabling high enantioselectivity in cyclopropanation, C–H insertion, and cycloaddition reactions . Key applications include the total synthesis of (+)-barekoxide, (-)-barekol, and (-)-5-epi-vibsanin E via [4+3] cycloadditions and tandem cyclopropanation/Cope rearrangements . With a CAS number of 909393-65-3 and ≥95% purity, Rh₂(R-PTAD)₄ is commercially available for research purposes .

Properties

IUPAC Name

(2R)-2-(1-adamantyl)-2-(1,3-dioxoisoindol-2-yl)acetic acid;rhodium
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C20H21NO4.2Rh/c4*22-17-14-3-1-2-4-15(14)18(23)21(17)16(19(24)25)20-8-11-5-12(9-20)7-13(6-11)10-20;;/h4*1-4,11-13,16H,5-10H2,(H,24,25);;/t4*11?,12?,13?,16-,20?;;/m0000../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPQGTNWMBISEW-QFPQWYITSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.[Rh].[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.C1C2CC3CC1CC(C2)(C3)[C@H](C(=O)O)N4C(=O)C5=CC=CC=C5C4=O.[Rh].[Rh]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C80H84N4O16Rh2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1563.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

909393-65-3
Record name Rhodium(2+) adamantan-1-yl(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate (1:2)
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)Rh2(R-PTAD)4 typically involves the reaction of rhodium(II) acetate with ®-(-)-1-adamantyl-(N-phthalimido)acetic acid. The reaction is carried out under inert atmosphere conditions, often using solvents such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired dirhodium complex is complete .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)Rh2(R-PTAD)4 is primarily involved in:

Common Reagents and Conditions

    Carbene Transfer: Typically involves diazo compounds as carbene precursors. The reactions are often carried out in the presence of solvents like dichloromethane at room temperature.

    Nitrene Transfer: Involves the use of azides or iminoiodinanes as nitrene precursors.

Major Products

Scientific Research Applications

C–H Functionalization

Rh2(R-PTAD)4 is renowned for its effectiveness in C–H functionalization reactions. These reactions are pivotal in organic synthesis as they allow for the modification of hydrocarbons without the need for pre-activation of the substrates. Recent studies have demonstrated that Rh2(R-PTAD)4 can achieve high site-selectivity and enantioselectivity in these transformations.

  • Site-Selective Functionalization : Research shows that Rh2(R-PTAD)4 preferentially reacts at tertiary C–H bonds, which are often more challenging to functionalize due to steric hindrance. A study reported that it achieved a site-selectivity ratio of 74:26 favoring tertiary over secondary C–H bonds, showcasing its utility in synthesizing complex molecules from simpler precursors .
  • Enantioselectivity : The catalyst has also been noted for its high enantioselectivity in various reactions. For instance, it facilitated intramolecular C–H insertion with an enantiomeric excess of up to 94% .

Cyclopropanation Reactions

The compound is also effective in asymmetric cyclopropanation reactions. Utilizing siloxyvinyldiazoacetates as carbenoid precursors, Rh2(R-PTAD)4 has been shown to catalyze the formation of cyclopropanes with high levels of enantioselectivity . This application is particularly relevant in the synthesis of pharmaceuticals where cyclopropane motifs are common.

Total Synthesis of Natural Products

Rh2(R-PTAD)4 has been employed in the total synthesis of complex natural products. For example, it played a crucial role in the synthesis of (-)-5-epi-vibsanin E through a series of rhodium-catalyzed reactions that included asymmetric cycloadditions and C–H insertions . Such applications highlight the compound's versatility and importance in synthetic organic chemistry.

Case Study 1: Asymmetric Synthesis

In a notable study, researchers utilized Rh2(R-PTAD)4 to achieve high levels of asymmetric induction in the synthesis of α-alkyl-α-indolylacetates from indoles and α-diazo esters. The reaction yielded products with enantiomeric excesses exceeding 90%, demonstrating the catalyst's effectiveness in generating chiral centers .

Case Study 2: Functionalization of Complex Substrates

Another study focused on using Rh2(R-PTAD)4 for the functionalization of vitamin E acetate, which contains multiple C–H bonds. The catalyst selectively targeted the most accessible tertiary C–H bond, yielding products with high selectivity and efficiency . This illustrates its potential in modifying biologically relevant compounds.

Summary Table of Applications

Application TypeDescriptionKey Findings
C–H FunctionalizationModification of hydrocarbons without pre-activationSite-selectivity: 74:26 (tertiary)
CyclopropanationFormation of cyclopropanes using carbenoid precursorsHigh enantioselectivity achieved
Total SynthesisSynthesis of complex natural productsEffective in total synthesis

Mechanism of Action

The mechanism of action of Tetrakis[®-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II)Rh2(R-PTAD)4 involves the formation of reactive intermediates, such as carbenes and nitrenes, which then undergo insertion or addition reactions with substrates. The dirhodium core facilitates the generation of these intermediates, while the chiral ligands provide the necessary stereocontrol. This results in high enantioselectivity and regioselectivity in the products .

Comparison with Similar Compounds

Comparison with Similar Dirhodium Catalysts

Structural and Functional Differences

Rh₂(R-PTAD)₄ vs. Rh₂(S-DOSP)₄
  • Ligand Structure :
    • Rh₂(R-PTAD)₄: Adamantyl-phthalimidoacetate ligands.
    • Rh₂(S-DOSP)₄: Sulfonylated prolinate ligands (N-(p-dodecylphenylsulfonyl)prolinate) .
  • Reactivity :
    • Rh₂(R-PTAD)₄ excels in high-temperature reactions (e.g., refluxing hexane) due to thermal stability, whereas Rh₂(S-DOSP)₄ performs optimally at lower temperatures .
    • In [4+3] cycloadditions, Rh₂(R-PTAD)₄ achieves >19:1 diastereoselectivity and 81% yield, outperforming Rh₂(S-DOSP)₄ (76% yield, >19:1 selectivity) under similar conditions .
Rh₂(R-PTAD)₄ vs. Rh₂(S-PTAD)₄
  • Enantiomeric Control :
    • Rh₂(R-PTAD)₄ and its S-enantiomer (Rh₂(S-PTAD)₄) enable stereodivergent synthesis. For example, Rh₂(R-PTAD)₄ produces tricyclic product 5b in 90% ee, while Rh₂(S-PTAD)₄ generates ent-6b in 99% ee .
    • Rh₂(S-PTAD)₄ exhibits diminished enantiocontrol (57% ee) in reactions with α,β-unsubstituted vinyldiazoacetates compared to Rh₂(R-PTAD)₄ .

Performance in Key Reactions

Cyclopropanation and Cycloaddition
Catalyst Reaction Type Diastereoselectivity (dr) Enantioselectivity (ee) Yield (%) Reference
Rh₂(R-PTAD)₄ [4+3] Cycloaddition >19:1 90–99% 81
Rh₂(S-DOSP)₄ [4+3] Cycloaddition 5:1 53% 76
Rh₂(pfb)₄ Annulation >20:1 N/A 80
Rh₂(R-TPPTTL)₄ C–H Functionalization N/A 96% ~100
  • Cyclopropanation : Rh₂(R-PTAD)₄ outperforms Rh₂(S-DOSP)₄ in stereocontrol, particularly in mismatched substrate-catalyst pairs .
  • C–H Insertion : Rh₂(R-PTAD)₄ achieves 99% diastereo- and enantioselectivity in intramolecular C–H insertion, surpassing Doyle’s Rh₂(4S-MPPIM)₄ and Davies’ Rh₂(R-DOSP)₄ .

Temperature and Substrate Tolerance

  • High-Temperature Stability : Rh₂(R-PTAD)₄ maintains enantiocontrol at elevated temperatures (e.g., 50°C), whereas Rh₂(S-DOSP)₄ requires milder conditions (8°C) .
  • Sterically Hindered Substrates : Rh₂(R-PTAD)₄ efficiently catalyzes reactions with bulky substrates like TIPS-protected dienes, yielding single diastereomers (>19:1 dr) .

Limitations and Challenges

  • Cost and Availability : Rh₂(R-PTAD)₄ is expensive due to rhodium’s scarcity and complex synthesis .
  • Substrate Specificity : While superior in cycloadditions, Rh₂(R-PTAD)₄ underperforms Rh₂(pfb)₄ in annulation reactions (80% vs. 56% yield for Rh₂(OAc)₄) .

Biological Activity

Tetrakis[(R)-(-)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II), commonly referred to as Rh2(R-PTAD)4, is a chiral dirhodium complex that has garnered significant attention in the field of asymmetric catalysis. This compound is notable for its ability to facilitate various organic transformations, particularly those involving carbenoid intermediates. This article explores the biological activity of Rh2(R-PTAD)4, focusing on its catalytic efficacy, mechanisms of action, and applications in synthetic organic chemistry.

  • Molecular Formula : C80H80N4O16Rh2
  • Molecular Weight : 1559.32 g/mol
  • CAS Number : 909393-65-3

Rh2(R-PTAD)4 is characterized by its tetracarboxylate structure derived from adamantylglycine, which contributes to its chiral properties and catalytic efficiency. The compound is predominantly utilized in chiral catalysis due to its high enantioselectivity in various reactions.

Asymmetric Catalysis

Rh2(R-PTAD)4 has been extensively studied for its role in asymmetric cyclopropanation and C-H insertion reactions. The catalyst exhibits remarkable enantioselectivity, often exceeding 90% enantiomeric excess (ee). For instance:

  • In cyclopropanation reactions involving donor/acceptor carbenes, Rh2(R-PTAD)4 has demonstrated up to 94% ee , showcasing its effectiveness compared to other catalysts in the same class .
  • The catalyst is particularly effective with aryldiazophosphonates and diazoacetates, achieving high yields and enantioselectivity .

The catalytic mechanism of Rh2(R-PTAD)4 involves the formation of a rhodium-carbene intermediate, which subsequently undergoes a series of steps leading to product formation. The unique steric and electronic properties imparted by the adamantyl and phthalimido groups enhance the reactivity of the carbene species, facilitating selective transformations.

Key Reactions

  • Cyclopropanation :
    • Utilizes diazo compounds as precursors.
    • Achieves high diastereoselectivity and enantioselectivity.
    • Example: Cyclopropanation with aryldiazoketones yielded products with 99% ee .
  • C-H Insertion :
    • Effective in forming six-membered rings containing heteroatoms.
    • Demonstrated successful synthesis of tetrahydroisoquinolines via C-H insertion with donor/donor carbenes .

Case Study 1: Cyclopropanation Efficiency

In a study conducted by Shaw et al., Rh2(R-PTAD)4 was employed in cyclopropanation reactions yielding cyclopropane-fused tetrahydroquinoline derivatives. The reaction conditions were optimized to achieve a yield of 74% with high diastereoselectivity .

Reaction TypeYield (%)Enantiomeric Excess (%)
Cyclopropanation7494
C-H InsertionVariesUp to 97

Case Study 2: C-H Functionalization

Another investigation highlighted the use of Rh2(R-PTAD)4 in site-selective C-H functionalization reactions. The catalyst demonstrated robust performance under various conditions, indicating its versatility in complex synthetic pathways .

Q & A

Q. What are the primary applications of Rh₂(R-PTAD)₄ in asymmetric catalysis?

Rh₂(R-PTAD)₄ is a chiral dirhodium catalyst widely employed in enantioselective transformations, including:

  • C–H insertion reactions : Achieves high enantioselectivity (up to 99% ee) and diastereoselectivity (99:1 dr) in donor/donor carbene insertions .
  • Formal [4+3] cycloadditions : Enables stereodivergent synthesis of bicyclic terpenoids (e.g., (+)-barekoxide) via cyclopropanation/Cope rearrangement cascades .
  • Cyclopropanation : Produces trifluoromethyl-substituted cyclopropanes with >98% ee using α-diazo esters . The adamantyl and phthalimido ligands create a sterically demanding chiral environment, critical for substrate differentiation .

Q. How is Rh₂(R-PTAD)₄ synthesized and characterized?

  • Synthesis : Prepared by reacting dirhodium tetraacetate with enantiopure (R)-(-)-(1-adamantyl)-(N-phthalimido)acetic acid. The process requires rigorous anhydrous conditions to prevent ligand hydrolysis .
  • Characterization :
  • X-ray crystallography : Confirms paddle-wheel dirhodium core and ligand geometry (though specific data for Rh₂(R-PTAD)₄ is not explicitly provided, analogous dirhodium structures are resolved via this method) .
  • NMR spectroscopy : Monitors ligand coordination and purity .
  • Circular dichroism (CD) : Verifies enantiopurity of the chiral ligand framework .

Q. What experimental parameters optimize Rh₂(R-PTAD)₄-catalyzed reactions?

Key factors include:

  • Temperature : Lower temperatures (e.g., -40°C to 0°C) enhance enantioselectivity by slowing non-catalyzed pathways .
  • Solvent : Non-polar solvents (e.g., dichloromethane) improve stereocontrol by stabilizing the chiral catalyst-substrate complex .
  • Substrate design : Electron-deficient diazo compounds (e.g., siloxydiazoacetates) enhance reaction rates and selectivity .

Advanced Research Questions

Q. How does the chiral environment of Rh₂(R-PTAD)₄ influence stereochemical outcomes?

Computational studies (DFT) reveal:

  • The adamantyl group imposes steric hindrance, directing substrate approach to the less hindered face of the dirhodium core .
  • The phthalimido ligand’s electron-withdrawing nature stabilizes transition states via non-covalent interactions (e.g., π-stacking) .
  • Enantiomer switching (R vs. S-PTAD) inverts diastereoselectivity in [4+3] cycloadditions, demonstrating catalyst-controlled stereodivergence .

Q. How can researchers resolve contradictions in enantioselectivity data with Rh₂(R-PTAD)₄?

Discrepancies often arise from:

  • Substrate steric mismatch : Bulky substrates (e.g., trans-fused bicyclic dienes) reduce enantioselectivity due to poor fit in the chiral pocket. Switching to Rh₂(R-BTPCP)₄ (with smaller ligands) may improve results .
  • Temperature effects : Elevated temperatures accelerate competing non-stereoselective pathways. Kinetic studies and Eyring analysis can identify optimal thermal conditions .
  • Ligand degradation : Hydrolysis of phthalimido ligands under protic conditions reduces efficacy. Use anhydrous solvents and molecular sieves to mitigate this .

Q. What computational strategies model Rh₂(R-PTAD)₄’s mechanistic behavior?

  • Truncated ligand models : Replace adamantyl groups with methyl groups to reduce computational cost while retaining stereoelectronic fidelity .
  • Transition state analysis : Identify key non-covalent interactions (e.g., CH-π, van der Waals) using NCI (non-covalent interaction) plots .
  • Docking studies : Simulate substrate orientation in the chiral cavity to predict stereochemical outcomes .

Q. Why does Rh₂(R-PTAD)₄ underperform compared to TPCP-based catalysts in some systems?

TPCP ligands (e.g., Rh₂(R-BTPCP)₄) offer:

  • Enhanced π-acidity : Improves stabilization of electron-deficient transition states in cyclopropanation .
  • Tunable sterics : Bromine substituents on TPCP allow fine-tuning of the chiral pocket for bulky substrates . Rh₂(R-PTAD)₄’s rigid adamantyl group may hinder substrate rotation, limiting applicability in sterically demanding reactions .

Data Contradiction Analysis

Q. How to interpret conflicting diastereoselectivity in Rh₂(R-PTAD)₄-catalyzed [4+3] cycloadditions?

  • Matched vs. mismatched pairs : Rh₂(R-PTAD)₄ and Rh₂(S-PTAD)₄ generate opposing diastereomers (e.g., 5b vs. 6b) due to enantiomeric catalyst-substrate interactions. Validate using chiral HPLC and Mosher ester analysis .
  • Substrate ring size effects : Bicyclo[4.3.0]nonane systems show near-perfect stereocontrol, while bicyclo[4.4.0]decane systems exhibit reduced selectivity due to increased conformational flexibility .

Q. What methodologies validate the stereochemical assignment of Rh₂(R-PTAD)₄-derived products?

  • X-ray crystallography : Definitive proof of absolute configuration (e.g., trans-12 in nuphar alkaloid synthesis) .
  • Vibrational circular dichroism (VCD) : Correlates experimental and calculated spectra for chiral centers .
  • Stereochemical correlation : Convert products to known derivatives (e.g., diols) for comparative analysis .

Q. How to address low yields in Rh₂(R-PTAD)₄-mediated C–H insertions?

  • Additive screening : Silver salts (e.g., AgOTf) scavenge free halides, preventing catalyst poisoning .
  • Substrate preorganization : Introduce directing groups (e.g., esters) to align reactive C–H bonds with the carbene center .
  • Flow chemistry : Improve heat/mass transfer to suppress side reactions (e.g., dimerization of diazo precursors) .

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